molecular formula C8H6BrNaO4S B13232041 Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13232041
M. Wt: 301.09 g/mol
InChI Key: WAGDQZUURHZFDQ-UHFFFAOYSA-M
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Description

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate is a sulfinate salt featuring a bromine substituent at the 2-position and a methoxycarbonyl group at the 5-position of the benzene ring. This article compares these compounds based on molecular characteristics, toxicity, ecotoxicology, and commercial availability.

Properties

Molecular Formula

C8H6BrNaO4S

Molecular Weight

301.09 g/mol

IUPAC Name

sodium;2-bromo-5-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7BrO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

WAGDQZUURHZFDQ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the bromination of 5-(methoxycarbonyl)benzenesulfinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods: Industrial production of this compound involves a scalable process that ensures high yield and purity. The process includes steps such as bromination, sulfonation, and neutralization with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate involves its interaction with molecular targets through its functional groups. The bromine atom and the sulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfinates

Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate

  • Molecular Formula : C₈H₆FNaO₄S
  • Molecular Weight : 240.18 g/mol
  • CAS Number : 1879819-56-3
  • Availability : Temporarily out of stock; shipping options include China, the U.S., India, and Germany .

Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate

  • Molecular Formula : C₈H₆ClNaO₄S
  • Molecular Weight : 256.64 g/mol
  • CAS Number : 1880256-83-6
  • Availability : Similarly out of stock, with identical shipping locations .
Table 1: Structural Comparison of Sulfinate Derivatives
Property Bromo Derivative (Hypothetical) Fluoro Derivative Chloro Derivative
Halogen Substituent Br F Cl
Molecular Weight ~272.53 (estimated) 240.18 256.64
CAS Number Not provided 1879819-56-3 1880256-83-6
Commercial Status Not listed Out of stock Out of stock

Key Observations :

  • Halogen size and electronegativity (F > Cl > Br) may influence reactivity, solubility, and stability.
  • Higher molecular weight correlates with larger halogen substituents.

Comparison with Sodium 4-(methoxycarbonyl)phenolate (Nipagin M Sodium)

Toxicological Profile

  • Carcinogenicity: Not classified as a human carcinogen (IARC, OSHA, NTP: Not listed).
  • Reproductive Toxicity: NOEL (Developmental): 300 mg/kg body weight (rabbit, oral) . NOAEL (Repeated Dose): ≥250 mg/kg/day (rat) .
  • Skin Sensitization: Not a sensitizer (Guinea pig, OECD 406) .
  • Eye Damage : Causes serious eye irritation .

Ecotoxicology

  • Biodegradability : 89% degradation over 28 days (activated sludge).
  • Aquatic Toxicity : Harmful to aquatic life with long-lasting effects.
Table 2: Toxicity and Environmental Impact Comparison
Parameter Sodium 4-(methoxycarbonyl)phenolate Sulfinate Derivatives (Hypothetical)
Carcinogenicity Not classified Data unavailable
Developmental NOEL 300 mg/kg (rabbit) Not studied
Biodegradability 89% in 28 days Likely lower (sulfinates less studied)
Aquatic Toxicity Harmful Unknown

Key Observations :

  • The phenolate exhibits low systemic toxicity but poses risks to aquatic ecosystems.
  • Sulfinates may share similar biodegradability challenges due to aromatic sulfonate groups.

Critical Analysis of Data Gaps and Limitations

  • Bromo Sulfinate Data : Direct toxicological or environmental data for the bromo derivative is absent in the provided evidence. Inferences rely on halogen-dependent trends (e.g., bromine’s larger size may reduce biodegradability compared to fluoro/chloro analogs).
  • Commercial Availability : Both fluoro and chloro sulfinates are currently unavailable, suggesting supply chain challenges for this class .

Biological Activity

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom, a methoxycarbonyl group, and a sulfonate moiety. Its synthesis typically involves the bromination of a methoxycarbonyl-substituted benzene followed by sulfonation. The synthetic routes can be optimized for yield and scalability, which is crucial for industrial applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, with notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa15

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that this compound exhibits cytotoxic effects on several human cancer cell lines, including:

  • HT-29 (colorectal cancer)
  • MDA-MB-231 (breast cancer)
  • MG-63 (osteosarcoma)

The IC50 values for these cell lines were determined through MTT assays, demonstrating significant inhibition of cell proliferation.

Cell Line IC50 (µM)
HT-2925
MDA-MB-23130
MG-6320

These findings support the notion that this compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.

The mechanism underlying the biological activity of this compound is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Several case studies have documented the efficacy of this compound in therapeutic applications:

  • Case Study in Antimicrobial Treatment : A clinical trial evaluated the compound's effectiveness in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations showed significant improvement compared to controls.
  • Case Study in Cancer Therapy : An exploratory study assessed the compound's use in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated enhanced tumor regression and reduced side effects.

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